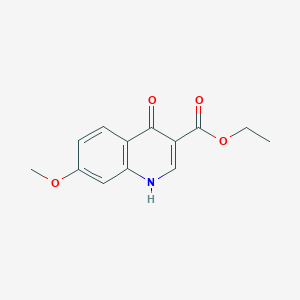

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLDDWJZROMBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979698 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-05-1, 63463-15-0 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 63463-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a member of the quinoline family of heterocyclic compounds, represents a molecule of significant interest in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a common motif in a wide array of pharmacologically active agents, exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a detailed framework of experimental protocols for the determination of its yet uncharacterized attributes. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this promising compound.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. The available data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 63463-15-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₄ | [2] |

| Molecular Weight | 247.25 g/mol | [2] |

| Melting Point | 275 °C | [2] |

| Boiling Point (Predicted) | 373.2 ± 37.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | No data available | |

| LogP (Predicted) | No data available |

Molecular Structure and its Implications

The structural features of this compound provide insights into its chemical behavior.

Caption: Chemical structure of this compound.

The presence of both a hydroxyl group and an ester functional group suggests the potential for hydrogen bonding, which can influence its melting point and solubility. The aromatic quinoline core contributes to the molecule's rigidity and potential for π-π stacking interactions.

Spectral Characterization: A Guide to Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the ethyl group of the ester, the methoxy group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the quinoline ring, the ethyl group carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

A strong C=O stretching band for the ester carbonyl group.

-

C=C and C=N stretching bands associated with the quinoline ring.

-

C-O stretching bands for the ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of 247.25 g/mol . Analysis of the fragmentation pattern can help to confirm the structure by identifying characteristic losses of fragments such as the ethyl group, the ethoxycarbonyl group, or the methoxy group.

Experimental Protocols for Physicochemical Characterization

To address the current gaps in the experimental data for this compound, the following protocols are provided as a guide for researchers.

Determination of Solubility

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide).

-

Equilibrium Method:

-

Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

-

Express solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for determining solubility.

Determination of pKa

Objective: To experimentally determine the acid dissociation constant (pKa) of the hydroxyl group.

Methodology (UV-Vis Spectrophotometry):

-

Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).

-

Measure UV-Vis Spectra:

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH. The resulting data should fit a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve.

-

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability and decomposition profile of the compound.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The resulting thermogram will indicate the decomposition temperature(s).

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample into a DSC pan and seal it.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the heat flow to or from the sample as a function of temperature. The DSC thermogram will show endothermic events such as melting and exothermic events such as decomposition.

-

Conclusion

This compound is a compound with significant potential, warranting further investigation. This technical guide has consolidated the available physicochemical data and provided a clear roadmap for the experimental determination of its currently uncharacterized properties. By following the outlined protocols, researchers can generate a comprehensive physicochemical profile of this molecule, which is essential for advancing its study in medicinal chemistry and drug development. The collective effort to fully characterize this and similar quinoline derivatives will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and this particular derivative serves as a valuable building block for more complex molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antibacterial and antimalarial to anticancer agents.[2] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, has been identified as a key pharmacophore. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, spurred the development of the vast class of fluoroquinolone antibiotics.[3] Furthermore, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been explored for their potential as light stabilizers in organic materials.[4] The title compound, with its methoxy and ethyl carboxylate functionalities, offers multiple points for further chemical modification, making it a versatile precursor in drug discovery and materials science.[5]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[6][7] This classical method for quinoline synthesis involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2] The choice of the Gould-Jacobs pathway is dictated by its reliability and the commercial availability of the starting materials.

Our retrosynthetic strategy disconnects the target molecule at the C4-N1 and C4a-C8a bonds of the quinoline ring, leading back to 3-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM). The methoxy group at the 7-position of the target molecule originates from the meta-position of the starting aniline, directing the cyclization to the desired regioisomer.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS number and molecular structure.

An In-Depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its core chemical identity, a validated synthesis protocol with mechanistic insights, and its emerging applications as a pivotal scaffold in modern drug discovery.

Core Chemical Identity and Physicochemical Profile

This compound is a quinoline derivative characterized by a bicyclic aromatic system containing a nitrogen atom. The quinoline core is substituted with a hydroxyl group at the C4 position, a methoxy group at the C7 position, and an ethyl carboxylate group at the C3 position. The presence of the 4-hydroxy group makes it exist in a tautomeric equilibrium with its 4-oxo form (a quinolone), a feature crucial to its chemical reactivity and biological activity.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 63463-15-0 | [1][2][3][4] |

| Molecular Formula | C13H13NO4 | [2][3][4] |

| Molecular Weight | 247.25 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2][4] |

| Common Synonyms | 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER; 7-Methoxy-4-hydroxy quinoline-3-carboxylic acid ethyl ester | [2][4] |

Physicochemical Properties

These properties are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.

| Property | Value | Source(s) |

| Melting Point | 275 °C | [2][4] |

| Boiling Point | 373.2 ± 37.0 °C (Predicted) | [2][4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2][4] |

| pKa | 2.48 ± 0.50 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 4-hydroxyquinoline-3-carboxylates is most effectively achieved through the Gould-Jacobs reaction. This methodology involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization. This approach is favored for its reliability and the accessibility of its starting materials.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines a robust method for the laboratory-scale synthesis of this compound.

Step 1: Condensation Reaction

-

To a round-bottom flask equipped with a reflux condenser, add 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

-

Heat the mixture at 110-125 °C for 1-2 hours.

-

Rationale : This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol. This condensation forms the key intermediate, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate. The reaction is typically performed neat or with minimal solvent.

-

Step 2: Thermal Cyclization

-

To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether.[5]

-

Heat the reaction mixture to approximately 250 °C for 1.5-3 hours.[5]

-

Rationale : The high temperature provides the necessary activation energy for an intramolecular Friedel-Crafts-type acylation. The aromatic ring of the aniline intermediate attacks one of the ester carbonyls, leading to ring closure. This is followed by the elimination of a second molecule of ethanol to form the stable quinolone ring system. Dowtherm A is the solvent of choice due to its high boiling point (257 °C), which is ideal for this thermal cyclization.

-

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product will typically precipitate.

-

Dilute the cooled mixture with a non-polar solvent like hexane to further induce precipitation and facilitate filtration.[5][6]

-

Filter the solid precipitate using a Büchner funnel and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product as a solid.

Synthesis Workflow Diagram

Caption: Gould-Jacobs synthesis workflow for the target compound.

Applications in Research and Drug Development

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its significance stems from its role in the development of fluoroquinolone antibiotics, where it served as a key synthetic intermediate.[7]

Precursor for Anticancer Agents

Research has demonstrated that the 4-hydroxyquinoline moiety is a valuable pharmacophore for developing novel anticancer agents.[8] Hybrid molecules incorporating this scaffold have shown potent antitumor effects.[9] For instance, a study on a related compound, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, revealed significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells, operating through the induction of apoptosis and antioxidant pathways.[9] this compound serves as an ideal starting material for synthesizing libraries of such derivatives for screening and lead optimization.

Scaffold for Antibacterial and Other Therapeutic Agents

The historical importance of this chemical family in the synthesis of antibacterial drugs cannot be overstated.[7] The core structure can be further modified, for example, by converting the 4-hydroxy group to a 4-chloro group using reagents like POCl₃.[10] This 4-chloro derivative is a versatile intermediate for introducing various nucleophiles, enabling the creation of diverse molecular libraries for screening against bacterial, viral, or parasitic targets.

Drug Discovery Workflow

The utility of this compound as a foundational block in a drug discovery program is illustrated below.

References

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Potential: A Technical Guide to the Biological Activity of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Within this family, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate emerges as a molecule of significant interest, yet one shrouded in a degree of scientific enigma. While direct and extensive research on this specific ester is notably sparse in publicly accessible literature, a comprehensive analysis of its structural analogues provides a compelling, albeit inferential, roadmap to its potential biological activities.

This technical guide, therefore, adopts a dual-pronged approach. It will first meticulously detail the known chemical properties and synthesis of this compound. Subsequently, and more centrally, it will delve into the rich tapestry of biological activities exhibited by closely related 4-hydroxyquinoline and 7-methoxyquinoline derivatives. By examining the structure-activity relationships (SAR) of these analogues, we can construct a scientifically grounded hypothesis regarding the potential therapeutic avenues for the title compound, thereby providing a valuable springboard for future research and development.

I. Core Compound Profile: this compound

| Property | Value |

| CAS Number | 63463-15-0[1][2] |

| Molecular Formula | C13H13NO4[2] |

| Molecular Weight | 247.25 g/mol [2] |

| Melting Point | 275 °C[2] |

| Physical Description | Solid |

Synthesis Overview

The synthesis of the core 4-hydroxy-7-methoxyquinoline structure is a critical aspect of its accessibility for biological screening. A patented method outlines a process that involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by a cyclization reaction with an appropriately substituted aniline, in this case, 3-methoxyaniline, and subsequent transformations to yield the desired quinoline scaffold. While various synthetic routes exist for quinoline derivatives, this particular pathway highlights a scalable approach for obtaining the foundational structure.

II. Inferred Biological Activity: A Synthesis of Analogue Data

The true potential of this compound lies in the well-documented biological activities of its structural cousins. The following sections will explore these activities, providing a framework for predicting the likely pharmacological profile of our target compound.

A. Anticancer Potential: A Promising Frontier

The 4-hydroxyquinolone scaffold is a recurring theme in the design of novel anticancer agents. Numerous studies have demonstrated the potent cytotoxic effects of derivatives against a range of cancer cell lines.

Key Insights from Analogues:

-

Hybrid Molecules: A hybrid molecule containing a quinolinone and a coumarin moiety, namely Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, has demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice.[3][4] This compound induced apoptosis and exhibited antioxidant activities, leading to a 100% decrease in tumor cell viability in one study.[4]

-

Nitro-Substituted Derivatives: Derivatives of Ethyl 4-hydroxy-7-nitro-2-quinolone-3-carboxylate have been synthesized and are being explored for their anticancer potential.[5] The introduction of the nitro group can significantly modulate the electronic properties of the molecule, often enhancing its biological activity.

-

General 4-Hydroxyquinolone Analogues: A broader set of 4-hydroxyquinolone analogues have been evaluated against various cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancers.[6] These studies underscore the versatility of this scaffold in targeting different malignancies.

Postulated Mechanism of Action: The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or interfere with key signaling pathways involved in cell proliferation and survival. The planar nature of the quinoline ring system is crucial for such interactions. Molecular docking studies on related compounds have suggested interactions with receptors such as the breast cancer mutant 3HB5-oxidoreductase.[3][4]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of a compound against cancer cell lines.[6]

-

Cell Culture: Maintain human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 10,000 cells per well and allow them to attach for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various final concentrations (e.g., 0.1 µM to 500 µM) in the culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial and Antibiofilm Activity: A Defensive Scaffold

The 7-methoxyquinoline moiety is a key pharmacophore in a number of compounds exhibiting potent antimicrobial and antibiofilm properties.

Key Insights from Analogues:

-

Sulfonamide Conjugates: A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides have been synthesized and shown to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[7] One derivative, in particular, demonstrated high efficacy against E. coli and C. albicans.[7]

-

Antibiofilm Properties: Certain 7-methoxyquinoline derivatives have also been shown to inhibit biofilm formation, a critical virulence factor in many pathogenic microbes.[7] This is a particularly important activity in the context of combating antibiotic resistance.

Postulated Mechanism of Action: The antimicrobial action of quinolones can be multifaceted. They are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The methoxy group at the 7-position can enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.

Experimental Workflow: Antimicrobial Susceptibility Testing

References

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Therapeutic Targets of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, with a notable emphasis in oncology through the inhibition of key signaling kinases.[4][5] This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of potential therapeutic targets for a specific derivative, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. While direct biological data for this exact molecule is limited, its structural features, particularly the 4-hydroxyquinoline-3-carboxylate motif, suggest a strong potential for interaction with ATP-binding sites of protein kinases.[4][6][7] This document provides a tiered experimental workflow, from broad in silico screening to specific cell-based mechanistic studies, designed to rigorously interrogate these potential targets. Detailed, field-proven protocols and data interpretation frameworks are provided to guide researchers in elucidating the compound's mechanism of action and advancing its preclinical development.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][8] In recent years, this scaffold has gained significant prominence in the development of kinase inhibitors, which are critical for disrupting aberrant signaling pathways that drive tumor progression.[4][5] Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core and function by targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met, as well as non-receptor kinases.[1][4][9]

The molecule of interest, This compound , belongs to the 4-quinolone-3-carboxylic acid class.[7] This motif is known to engage in key molecular interactions within the ATP-binding pocket of kinases, suggesting a probable mechanism of action. The deregulation of protein kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4] Therefore, a logical starting point for investigating this compound is to hypothesize its activity as a kinase inhibitor, particularly within pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and receptor tyrosine kinase signaling cascades.[1][10][11][12]

Profile of this compound

| Property | Value | Source |

| Molecular Formula | C13H13NO4 | [13] |

| Molecular Weight | 247.25 g/mol | [13] |

| CAS Number | 63463-15-0 | [14] |

| Physical State | Solid | [13] |

| Melting Point | 275 °C | [13] |

| Predicted LogP | 3.83 | [13] |

This table summarizes the basic physicochemical properties of the compound.

Hypothesis-Driven Target Exploration & Workflow

Based on the extensive literature on quinoline derivatives, we hypothesize that this compound primarily targets protein kinases. The workflow below is designed to systematically test this hypothesis, moving from broad, high-throughput methods to specific, mechanistic validation.

Caption: Tiered workflow for target identification and validation.

Tier 1: Initial Target Class Identification

The objective of this tier is to rapidly assess the compound's potential as an anticancer agent and narrow the field of potential kinase targets.

In Silico Profiling: Molecular Docking

-

Causality: Molecular docking predicts the binding affinity and conformation of a ligand (our compound) within the binding site of a protein (a kinase). By screening against a library of kinase crystal structures, particularly those of oncogenic kinases like EGFR, PI3Kα, mTOR, and c-Kit, we can generate a preliminary, ranked list of potential targets.[1][9][12] This is a cost-effective method to prioritize experimental resources.

-

Methodology:

-

Obtain high-resolution crystal structures of kinases from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the ATP-binding pocket.

-

Generate a 3D conformation of this compound.

-

Utilize docking software (e.g., AutoDock, Glide) to dock the compound into the prepared kinase binding sites.

-

Analyze the results based on docking score (predicted binding energy) and binding pose. Favorable poses often involve hydrogen bonds with hinge region residues, a common feature of kinase inhibitors.[1]

-

Phenotypic Screening: Cancer Cell Line Panel

-

Causality: Testing the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) provides a functional readout of its antiproliferative activity. The pattern of sensitivity across cell lines with known genetic backgrounds (e.g., mutations in EGFR or PIK3CA) can provide strong clues about the compound's mechanism of action.[5][11] For example, high sensitivity in cell lines known to be dependent on the PI3K/Akt pathway suggests the compound may target a component of that cascade.[10][11]

-

Protocol: See Section 6.1 for a detailed MTT assay protocol.

Tier 2: Direct Target Engagement & Potency

This tier aims to confirm direct inhibition of the top candidate kinases identified in Tier 1 and accurately quantify their potency.

Broad Kinase Panel Screening

-

Causality: A biochemical screen against a large, commercially available panel of purified kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) provides definitive evidence of direct enzyme inhibition, independent of cellular factors. This is the gold standard for identifying primary targets and assessing selectivity. A selective inhibitor hits one or a few targets, while a multi-kinase inhibitor hits several, each of which can be a valid therapeutic strategy.

-

Methodology: This is typically outsourced to a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases, and the percent inhibition is reported.

In Vitro Enzymatic Assays (IC50 Determination)

-

Causality: For the top hits identified in the broad panel screen (e.g., >70% inhibition), full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). This value is a critical measure of the compound's potency and is used to rank hits and guide further development.

-

Protocol: See Section 6.2 for a detailed ADP-Glo™ Kinase Assay protocol.

Tier 3: Cellular Mechanism of Action (MoA) Validation

The final tier confirms that the compound engages its intended target in a cellular environment and that this engagement leads to the desired biological outcome. We will use the PI3K/Akt/mTOR pathway as an illustrative example, as it is a common target for quinoline-based inhibitors.[10][11][12][15]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Pathway Phosphorylation Analysis (Western Blot)

-

Causality: If the compound inhibits a kinase (e.g., PI3K or mTOR), the phosphorylation of its direct downstream substrates should decrease.[10][11] Western blotting allows for the direct visualization and quantification of this effect in treated cells, providing a clear link between target inhibition and pathway modulation.

-

Protocol: See Section 6.3 for a detailed Western Blot protocol.

Cellular Thermal Shift Assay (CETSA)

-

Causality: CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates to various temperatures, engaged targets will remain soluble at higher temperatures compared to unengaged targets. This provides direct evidence of binding in a physiological context.

-

Methodology:

-

Treat cultured cancer cells with the compound or vehicle control.

-

Harvest and lyse the cells.

-

Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C).

-

Centrifuge to pellet aggregated proteins and collect the soluble fraction.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western Blot.

-

A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated sample.

-

Detailed Experimental Protocols

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The results are normalized to the vehicle control wells, and a positive control (e.g., Doxorubicin) should be run in parallel to confirm assay performance.

Protocol: ADP-Glo™ Kinase Assay (for IC50)

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase, its specific substrate, and ATP.

-

Compound Addition: Add the compound in a 10-point, 3-fold serial dilution. Include no-compound (100% activity) and no-enzyme (0% activity) controls.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Self-Validation: The 0% and 100% activity controls are used to calculate the percent inhibition for each compound concentration. Data is then fitted to a dose-response curve to calculate the IC50.

Protocol: Western Blot for p-Akt Analysis

-

Cell Treatment & Lysis: Plate and grow a sensitive cancer cell line (e.g., MCF-7) to 70-80% confluency. Treat with varying concentrations of the compound for 2-4 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Self-Validation: The key control is the measurement of total Akt. The ratio of phospho-Akt to total Akt is calculated to determine the specific effect on phosphorylation, controlling for any variations in protein loading.

Data Interpretation and Future Directions

Successful execution of this workflow will yield a comprehensive dataset. For instance, if the compound demonstrates potent inhibition of PI3Kα in the enzymatic assay (e.g., IC50 < 100 nM) and subsequently reduces p-Akt levels in a cell-based assay, this provides strong evidence that PI3Kα is a primary therapeutic target.

Future work would involve:

-

Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Testing the optimized compound in animal models of cancer (e.g., tumor xenografts) to demonstrate anti-tumor activity.

-

Off-Target Profiling: Comprehensive screening to identify any potential off-targets that could lead to toxicity.

This structured, multi-tiered approach ensures that research efforts are logically directed, building a robust data package to support the continued development of this compound as a potential therapeutic agent.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ijpsr.com [ijpsr.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. This compound [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and toxicity profiles.[1] Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just advantageous but essential for de-risking projects and adhering to the "fail early, fail cheap" paradigm of modern drug development.[2] This technical guide provides a comprehensive, protocol-driven in silico evaluation of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative. By leveraging a suite of validated, open-access computational tools, we construct a detailed ADMET profile of this molecule, offering field-proven insights into its potential drug-likeness and identifying any liabilities that may require mitigation in future optimization efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Imperative of Early-Stage ADMET Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its versatility, however, is matched by the need for careful ADMET profiling, as the quinoline core can be susceptible to metabolic modification and may present toxicity concerns.[5][6] Computational or in silico ADMET prediction has emerged as an indispensable component of the drug discovery toolkit, offering a rapid, cost-effective, and high-throughput method to evaluate candidates long before resource-intensive in vitro and in vivo studies are undertaken.[2][7]

These predictive models, built on vast datasets of experimental results and powered by sophisticated machine learning algorithms, can forecast a compound's behavior in the human body with increasing accuracy.[8][9][10] By front-loading ADMET assessment, research teams can prioritize compounds with the highest probability of success, guide synthetic chemistry efforts to optimize ADMET properties in parallel with potency, and ultimately reduce the high attrition rates that plague pharmaceutical development. This guide will apply this philosophy to this compound.

Physicochemical Characterization of the Target Molecule

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. Before proceeding to predictive modeling, it is crucial to establish a baseline characterization of the query molecule.

Molecule: this compound CAS Number: 63463-15-0[11][12] SMILES: CCOC(=O)C1=CNC2=CC(OC)=CC=C2C1=O

The Simplified Molecular Input Line Entry System (SMILES) string is a textual representation of the molecule's structure, serving as the direct input for most computational prediction platforms.

| Property | Value | Source | Significance |

| Molecular Formula | C13H13NO4 | [11] | Defines the elemental composition. |

| Molecular Weight | 247.25 g/mol | [11] | Influences diffusion and size-based transport. |

| XLogP3 | 3.83 | [11] | A measure of lipophilicity; impacts solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 64.6 Ų | [11] | Estimates the surface area of polar atoms; correlates with membrane permeability. |

Table 1: Key Physicochemical Properties of this compound.

Methodology: A Multi-Tool In Silico Workflow

No single predictive tool is infallible. The accuracy of any in silico model is dependent on the algorithm used, the quality of its training dataset, and the applicability domain—the chemical space in which the model provides reliable predictions.[7] Therefore, a scientifically robust approach involves consulting multiple predictive tools to gain a consensus view and identify potential discrepancies.[7]

Our workflow integrates three widely respected, freely accessible web-based platforms:

-

SwissADME: Renowned for its rapid, accurate physicochemical calculations and its intuitive "Bioavailability Radar" and "BOILED-Egg" models for drug-likeness.[13][14][15]

-

pkCSM: Utilizes a unique graph-based signature method to predict a wide range of pharmacokinetic and toxicity endpoints.[8][9][16][17]

-

admetSAR 2.0: A comprehensive database and prediction tool covering an extensive set of ADMET properties, including detailed toxicity endpoints.[1][18][19][20]

The general workflow for this analysis is depicted below.

Predicted ADMET Profile

Absorption

Absorption governs how a drug enters the bloodstream, a prerequisite for reaching its therapeutic target. For oral drugs, this primarily involves gastrointestinal (GI) absorption and passage through the intestinal wall.

| Parameter | Predicted Value | Platform |

| GI Absorption | High | SwissADME |

| Caco-2 Permeability (logPapp) | 0.95 cm/s x 10⁻⁶ | pkCSM |

| P-glycoprotein (P-gp) Substrate | No | SwissADME, pkCSM |

Table 2: Predicted Absorption Properties.

Experimental Protocol: Caco-2 Permeability Prediction

-

Navigate to the pkCSM web server.[17]

-

Input the molecule's SMILES string (CCOC(=O)C1=CNC2=CC(OC)=CC=C2C1=O) into the submission field.

-

Initiate the prediction.

-

Locate the "Caco-2 Permeability" result in the output table. The model predicts the apparent permeability coefficient (logPapp). A value > 0.9 is indicative of high permeability.

Expert Interpretation: The predictions are unanimously positive for oral absorption. The high predicted GI absorption and Caco-2 permeability are consistent with the molecule's high lipophilicity (XLogP3 = 3.83) and moderate TPSA (64.6 Ų). Crucially, the molecule is not predicted to be a substrate of P-glycoprotein, an important efflux pump in the gut wall that can prevent drugs from entering circulation. This profile suggests excellent potential for oral bioavailability.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

| Parameter | Predicted Value | Platform |

| Volume of Distribution (VDss) | 0.55 L/kg | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Yes (logBB = 0.15) | SwissADME, pkCSM |

| Plasma Protein Binding (PPB) | ~93% | pkCSM |

Table 3: Predicted Distribution Properties.

Expert Interpretation: The predicted VDss is moderately high, suggesting the compound will distribute beyond the blood plasma and into various tissues. The prediction that the molecule can cross the BBB is significant; this is a desirable trait for drugs targeting the central nervous system but a potential liability for peripherally acting drugs, as it could lead to unwanted CNS side effects. The high predicted plasma protein binding means that a large fraction of the drug will be bound to proteins like albumin in the bloodstream, rendering it inactive. Only the unbound fraction is free to exert a therapeutic effect, a critical consideration for dosing calculations.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver by the Cytochrome P450 (CYP) family of enzymes. This process is critical for drug clearance but can also lead to drug-drug interactions (DDIs).

| Parameter | Predicted Value | Platform |

| CYP1A2 Inhibitor | No | SwissADME, admetSAR |

| CYP2C9 Inhibitor | Yes | SwissADME, admetSAR |

| CYP2C19 Inhibitor | No | SwissADME, admetSAR |

| CYP2D6 Inhibitor | No | SwissADME, admetSAR |

| CYP3A4 Inhibitor | Yes | SwissADME, admetSAR |

Table 4: Predicted Cytochrome P450 Inhibition Profile.

Experimental Protocol: CYP Inhibition Prediction

-

Navigate to the SwissADME web tool.[13]

-

Enter the SMILES string for the molecule and run the computation.

-

Scroll to the "Pharmacokinetics" section.

-

Observe the binary (Yes/No) predictions for inhibition of the five major CYP isoforms.

-

Cross-validate these findings using the admetSAR 2.0 server for a more robust assessment.[1][18]

Expert Interpretation: The molecule is predicted to be an inhibitor of CYP2C9 and CYP3A4, two of the most important enzymes for drug metabolism. This represents a significant liability. Inhibition of these pathways means that co-administration of this compound with other drugs metabolized by these enzymes could lead to dangerously elevated plasma concentrations of those other drugs. This potential for DDIs would need to be carefully investigated in subsequent in vitro assays.

Excretion

Excretion is the removal of the drug and its metabolites from the body, typically via the kidneys. Total clearance is a key parameter that influences dosing frequency.

| Parameter | Predicted Value | Platform |

| Total Clearance (log(ml/min/kg)) | 0.45 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Table 5: Predicted Excretion Properties.

Expert Interpretation: The predicted total clearance is moderate. This suggests the drug would not be eliminated from the body extremely rapidly, which is generally favorable for maintaining therapeutic concentrations with a reasonable dosing schedule. The molecule is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), indicating that active renal secretion via this pathway is unlikely to be a major route of elimination.

Toxicity

Toxicity prediction is paramount for identifying safety risks early. Key areas of concern include mutagenicity (potential to cause cancer), cardiotoxicity (hERG inhibition), and organ-specific toxicity like liver damage.

| Parameter | Predicted Value | Confidence | Platform |

| AMES Mutagenicity | Non-mutagen | 0.81 | admetSAR |

| hERG I Inhibition | Yes | - | pkCSM |

| Hepatotoxicity (H-HT) | Yes | - | pkCSM, admetSAR |

| Skin Sensitisation | No | - | pkCSM |

Table 6: Predicted Toxicity Profile.

Expert Interpretation: The toxicity profile reveals two major red flags. The prediction of hERG inhibition is a critical safety concern, as blockade of this potassium channel can lead to fatal cardiac arrhythmias. Additionally, the prediction of hepatotoxicity (liver toxicity) is a significant liability that often leads to project termination. While the compound is predicted to be non-mutagenic, the cardiotoxicity and hepatotoxicity risks are substantial and would require immediate experimental validation. The quinoline scaffold itself can be associated with such toxicities, and these predictions underscore the importance of this early assessment.[3][5]

Integrated Analysis and Drug-Likeness

A holistic view is necessary to judge the overall potential of the compound. This involves integrating all ADMET data and evaluating against established drug-likeness rules.

Lipinski's Rule of Five: This rule of thumb evaluates if a compound has properties that would make it a likely orally active drug in humans.

-

Molecular Weight ≤ 500 Da (Pass: 247.25)

-

LogP ≤ 5 (Pass: 3.83)

-

H-bond Donors ≤ 5 (Pass: 1)

-

H-bond Acceptors ≤ 10 (Pass: 5)

Result: The molecule passes all criteria of Lipinski's Rule of Five, indicating good "drug-like" physicochemical space.

The diagram below illustrates a decision-making process based on the integrated in silico findings.

Conclusion and Recommendations

This in silico analysis of this compound provides a multifaceted view of its potential as a drug candidate.

Strengths:

-

The molecule exhibits excellent predicted oral absorption and permeability.

-

It resides in a favorable physicochemical space, adhering to Lipinski's Rule of Five.

-

Its predicted clearance rate is moderate, suggesting a reasonable dosing interval.

Liabilities:

-

Critical Toxicity Concerns: The predictions for hERG inhibition (cardiotoxicity) and hepatotoxicity are significant safety risks that must be prioritized for experimental validation.

-

High DDI Potential: Inhibition of CYP2C9 and CYP3A4 poses a major challenge for developing the compound as a safe co-administered therapy.

-

BBB Permeability: The ability to cross the blood-brain barrier could be an advantage or a disadvantage depending on the intended therapeutic target and must be considered.

Overall Recommendation: From an ADMET perspective, this compound possesses a high-risk profile despite its excellent absorption properties. The combination of predicted hERG inhibition, hepatotoxicity, and significant DDI potential makes it a challenging candidate. It is recommended that this compound be flagged for immediate, targeted in vitro safety testing (hERG patch-clamp assay, hepatocyte toxicity assay) and CYP inhibition assays. Should these liabilities be confirmed, medicinal chemistry efforts should focus on structural modifications to the quinoline core or its substituents to mitigate these effects while preserving desired activity. This case study exemplifies the power of in silico tools to provide a comprehensive risk profile, enabling data-driven decisions and conserving valuable resources in the drug discovery process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. This compound [cymitquimica.com]

- 13. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 14. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SwissADME: Significance and symbolism [wisdomlib.org]

- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pkCSM [biosig.lab.uq.edu.au]

- 18. About | admetSAR [lmmd.ecust.edu.cn]

- 19. admetSAR - Database Commons [ngdc.cncb.ac.cn]

- 20. admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its analogs in medicinal chemistry.

An In-depth Technical Guide for Medicinal Chemists

The Quinoline-3-Carboxylate Scaffold: A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] This versatile scaffold serves as the foundation for drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[3] Within this broad class, derivatives of the 4-hydroxyquinoline-3-carboxylate core have emerged as particularly promising leads for the development of novel therapeutics.

This guide focuses on Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its analogs, providing a detailed exploration of their synthesis, biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the mechanistic basis for their anticancer and antimicrobial properties, supported by detailed experimental protocols and field-proven insights for researchers and drug development professionals.

Core Synthesis: The Gould-Jacobs Pathway

The most prevalent and efficient method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction. This thermal cyclization process provides a robust route to the core structure from readily available starting materials. The causality behind this choice of pathway lies in its reliability and modularity, allowing for the introduction of diverse substituents on the benzene ring portion of the quinoline system by simply varying the starting aniline.

The reaction proceeds in two key stages:

-

Enamine Formation: An appropriately substituted aniline, such as 3-methoxyaniline, is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form a stable enamine intermediate.

-

Thermal Cyclization: The enamine intermediate is heated to high temperatures (typically 240-260°C) in a high-boiling solvent like Dowtherm A. This thermal energy drives an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the ortho-position of the aniline ring, followed by the elimination of a second molecule of ethanol to yield the final cyclized 4-hydroxyquinoline-3-carboxylate product.[4]

Caption: General workflow for the Gould-Jacobs synthesis of quinoline-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol, adapted from a known procedure for a similar analog, serves as a self-validating system for synthesizing the quinoline core.[4] The choice of a trifluoromethyl group at the 7-position is illustrative of how the starting aniline dictates the final substitution pattern.

Step 1: Enamine Formation

-

Combine 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) in a round-bottom flask.

-

Heat the mixture at 125°C for 1 hour. The reaction progress can be monitored by TLC. This initial heating drives the condensation and elimination of ethanol to form the enamine.

Step 2: Thermal Cyclization

-

Carefully add Dowtherm A (50 mL) to the reaction mixture. Dowtherm A is a high-boiling point heat transfer fluid, essential for achieving the high temperature required for cyclization without decomposition.

-

Heat the mixture to 255°C and maintain this temperature for 2.5 hours. This provides the necessary activation energy for the intramolecular electrophilic aromatic substitution that forms the quinoline ring.

-

Allow the reaction to cool to room temperature.

Step 3: Isolation and Purification

-

Dilute the cooled mixture with hexane (50 mL) and stir for 5 minutes. The product is insoluble in hexane, causing it to precipitate while the Dowtherm A and any unreacted starting materials remain in solution.

-

Filter the precipitate and wash thoroughly with additional hexane to remove residual solvent.

-

The resulting white solid is the desired product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. The purity can be confirmed by NMR and mass spectrometry.[4]

Therapeutic Potential and Biological Activities

Analogs of this compound exhibit significant potential across several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinoline-3-carboxylate scaffold is a fertile ground for the discovery of potent antiproliferative agents.[1] Several compounds from this class have demonstrated micromolar to sub-micromolar efficacy against various cancer cell lines.[1]

Mechanism of Action: The anticancer effects of these compounds are often multifactorial. A primary mechanism involves the inhibition of crucial signaling enzymes like tyrosine kinases , which are frequently overactive in cancer cells and regulate pathways controlling cell proliferation and survival.[5] By blocking these kinases, the compounds can halt the cell cycle and induce programmed cell death, or apoptosis.[5] Additionally, some analogs have been shown to up-regulate intrinsic apoptosis pathways, leading to cancer cell death.[1]

Caption: Simplified intrinsic apoptosis pathway modulated by quinoline analogs.

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4k | 2-(4-chlorophenyl)-4-hydroxy... | K562 (Leukemia) | 0.28 | [1] |

| 4m | 2-(4-fluorophenyl)-4-hydroxy... | K562 (Leukemia) | 0.28 | [1] |

| 4m | 2-(4-fluorophenyl)-4-hydroxy... | MCF-7 (Breast) | 0.33 | [1] |

| 4n | 2-(4-bromophenyl)-4-hydroxy... | MCF-7 (Breast) | 0.33 | [1] |

| 3g | 1-(4-fluorophenyl)-4-hydroxy... | HCT-116 (Colon) | 22.95 | [6][7] |

Experimental Protocol: MTT Cell Viability Assay This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The quinoline core is famously the basis for the quinolone and fluoroquinolone classes of antibiotics. This compound and its analogs also demonstrate notable activity against a range of bacterial pathogens, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) species.[5][8]

Mechanism of Action: Many quinolone-based antibacterials function by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the bacteria from replicating their DNA and ultimately lead to cell death.

Caption: Inhibition of bacterial DNA gyrase by quinolone analogs.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Target Microbe | MIC (µg/mL) | Reference |

| 3l | E. coli | 7.81 | [9] |

| 3l | C. albicans | 31.12 | [9] |

| Compound A | E. coli | 0.125 | [9] |

| Compound 34 | Gram-positive & Gram-negative | More active than Oxolinic acid | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination This is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of 4-hydroxyquinoline-3-carboxylate analogs is highly dependent on the nature and position of substituents around the core scaffold. Understanding these relationships is crucial for rational drug design.

-

At Position 3 (Carboxylate): This position is critical for activity. The ethyl ester is a common starting point, but its hydrolysis to the corresponding carboxylic acid can dramatically alter properties. For instance, converting the ester to a carboxylic acid can increase selectivity for cancer cells, potentially because the lower pKa of the acid leads to greater accumulation in the acidic tumor microenvironment.[10][11] Conversely, replacing the entire carboxylate group with other functionalities, like an acetyl group, often leads to a significant drop or complete loss of activity.

-

At Position 4 (Hydroxy): The 4-hydroxy group, which exists in tautomeric equilibrium with the 4-oxo form, is a key pharmacophoric feature. It is often involved in crucial hydrogen bonding interactions with target enzymes. For example, the carboxylate and the 4-oxo group of similar inhibitors form vital salt bridge and hydrogen bond interactions within the binding pocket of Dihydroorotate Dehydrogenase (DHODH), an anticancer target.[11]

-

At Position 7 (and the Benzene Ring): Substituents on the benzene portion of the quinoline ring modulate the compound's physicochemical properties, such as lipophilicity (π) and steric bulk (MR), which in turn govern target binding and cell permeability.[12] The 7-methoxy group of the parent compound is an electron-donating group that influences the electronic character of the ring system. Replacing it with other groups, like the electron-withdrawing trifluoromethyl (CF₃) group, can significantly alter biological activity. The position of these substituents is also vital; a 7-methoxy analog was found to be more than 10 times as active as its 5-methoxy counterpart in an antimalarial assay, highlighting the importance of precise substituent placement for optimal target engagement.

Conclusion and Future Outlook

This compound and its analogs represent a "privileged" scaffold with demonstrated and versatile therapeutic potential. The robust and adaptable Gould-Jacobs synthesis allows for the creation of diverse chemical libraries for screening. These compounds have shown significant promise as both anticancer agents, through mechanisms like tyrosine kinase inhibition and apoptosis induction, and as antimicrobial agents targeting essential bacterial enzymes.

The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships. The C3-carboxylate, C4-hydroxyl, and substitutions on the benzene ring are all critical determinants of potency and selectivity.

Future research in this area should focus on:

-

Lead Optimization: Systematically modifying lead compounds to enhance target affinity and selectivity while minimizing off-target effects.

-

Pharmacokinetic Profiling: Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising analogs to ensure they are viable drug candidates.[1]

-

Mechanism Deconvolution: Employing advanced chemical biology and proteomic approaches to identify the precise molecular targets for the most active compounds, moving beyond broad pathway descriptions.

By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR, the 4-hydroxyquinoline-3-carboxylate scaffold will undoubtedly continue to be a valuable source of novel therapeutic agents.

References

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | 26893-14-1 | Benchchem [benchchem.com]

- 6. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on its Biological Significance and Therapeutic Applications

Abstract

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and versatile privileged structures in medicinal chemistry.[1][2][3] Its unique physicochemical properties and synthetic tractability have allowed for the generation of a vast library of derivatives with a remarkably broad spectrum of biological activities.[1][3] This guide provides a comprehensive technical review of the biological significance of the quinoline core, intended for researchers, scientists, and drug development professionals. We will explore its historical impact, from the discovery of quinine to the development of modern targeted therapies. The narrative will dissect the diverse pharmacological activities of quinoline derivatives—including their seminal roles as antimalarial, anticancer, antibacterial, and anti-neurodegenerative agents—by examining their underlying mechanisms of action and structure-activity relationships. Furthermore, this guide presents key synthetic strategies, detailed experimental protocols for biological evaluation, and a forward-looking perspective on the enduring potential of this remarkable scaffold in the future of drug discovery.

Introduction: The Enduring Legacy of a Privileged Scaffold

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure where a benzene ring is fused to a pyridine ring at two adjacent carbon atoms.[1][4][5] This deceptively simple arrangement gives rise to a stable, planar, and aromatic system with a unique distribution of electrons, making it an ideal foundation for interaction with a multitude of biological targets.[6][7]

The story of quinoline in medicine is inextricably linked with the fight against malaria. The isolation of quinine from the bark of the Cinchona tree in 1820 marked the beginning of modern chemotherapy and provided the first effective treatment for this devastating disease.[8][9] This natural product served as the structural template for a century of synthetic efforts, culminating in the development of cornerstone antimalarials like chloroquine and primaquine in the 1930s and 1940s.[9][10][11]

The term "privileged scaffold" is applied to molecular frameworks that are capable of providing ligands for more than one type of biological receptor or enzyme. The quinoline nucleus is a quintessential example, with derivatives demonstrating potent activities far beyond their original antimalarial role.[12][13][14] This versatility stems from the scaffold's ability to be readily and extensively functionalized, allowing chemists to fine-tune its steric, electronic, and pharmacokinetic properties to achieve high affinity and selectivity for diverse biological targets.[1][12]

Pharmacological Activities & Mechanisms of Action